3,7-Dimethyl-1-octanol
Description
Significance of Chiral Monoterpenoids in Chemical Biology
Chiral monoterpenoids, a class of naturally occurring C10 compounds derived from isoprene (B109036) units, hold a significant position in chemical biology due to their structural diversity and stereochemical complexity. researchgate.netnih.gov Chirality is a fundamental aspect of biology, and the specific three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. researchgate.net Many biomolecules, such as amino acids and carbohydrates, are chiral, and their interactions with other molecules are often highly stereospecific. researchgate.net
The significance of chiral monoterpenoids is highlighted by several key aspects:
Distinct Biological Activities: Enantiomers, or non-superimposable mirror images of a chiral molecule, often exhibit different biological and physiological effects. researchgate.netbiorxiv.org For instance, the two enantiomers of a monoterpene can have unique insecticidal or antimicrobial properties. biorxiv.org This stereochemical distinction is crucial in pharmacology and drug discovery, where one enantiomer may be therapeutic while the other is inactive or even elicits adverse effects. researchgate.net
Ecological Interactions: In nature, chiral monoterpenes are vital mediators of ecological interactions. wikipedia.org Plants emit these volatile compounds to attract pollinators, defend against herbivores, and communicate with other plants. wikipedia.org The specific enantiomeric ratio of emitted monoterpenes can convey information about a plant's physiological state, such as stress from drought or wounding. biorxiv.org
Synthetic Building Blocks: Due to their inherent chirality and functionalization, monoterpenes are widely used as starting materials in the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.net Their availability, often in both enantiomeric forms, makes them valuable chiral building blocks for modern organic synthesis. researchgate.net
The study of how these enantiomers are synthesized in nature has led to the discovery of stereospecific enzymes called monoterpene synthases, which catalyze the cyclization of the achiral precursor geranyl pyrophosphate into specific monoterpene enantiomers. nih.gov This research into the biogenesis of enantiomeric monoterpenes continues to deepen the understanding of enzyme mechanisms and stereochemical control in biological systems. nih.gov
Overview of S-3,7-Dimethyl-1-octanol as a Branched-Chain Primary Alcohol
S-3,7-Dimethyl-1-octanol is classified as a saturated aliphatic acyclic branched-chain primary alcohol. inchem.org Its chemical structure consists of an eight-carbon (octanol) backbone with two methyl group branches at positions 3 and 7, and a primary alcohol (-OH) group at the first carbon (C1). The "(S)" designation in its name indicates the specific stereochemical configuration at the chiral center, which is the carbon atom at position 3.
The molecular formula for this compound is C₁₀H₂₂O. guidechem.com It is also known by synonyms such as (S)-dihydrocitronellol and (S)-tetrahydrogeraniol. nist.gov This compound is a derivative of naturally occurring monoterpenes like citronellol (B86348) and geraniol (B1671447), and can be produced commercially through the reduction or hydrogenation of these precursors. chemicalbook.com
The presence of the hydroxyl group makes it a polar molecule, while the long carbon chain gives it hydrophobic characteristics. chemimpex.com This amphiphilic nature influences its solubility; it is slightly soluble in water but highly soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai The branched nature of the carbon chain is a key structural feature that distinguishes it from linear alcohols and influences its physical properties and biological interactions.
| Property | Value |
| Systematic Name | (S)-3,7-Dimethyloctan-1-ol |
| CAS Number | 68680-98-8 |
| Molecular Formula | C₁₀H₂₂O guidechem.com |
| Molecular Weight | 158.28 g/mol nih.gov |
| Appearance | Colorless liquid ontosight.ai |
| Structure | Branched-chain primary alcohol inchem.org |
Scope of Academic Inquiry into S-3,7-Dimethyl-1-octanol
Academic research into S-3,7-Dimethyl-1-octanol spans several scientific disciplines, driven by its chemical properties and biological activities. The scope of this inquiry includes its applications as a chiral building block, its role in fragrance and flavor science, and its potential in various industrial and biological contexts.
Key areas of research include:
Organic Synthesis: S-3,7-Dimethyl-1-octanol is utilized as a chiral building block in the synthesis of more complex organic molecules. Its defined stereochemistry is crucial for creating specific stereoisomers required in the development of pharmaceuticals and agrochemicals. medchemexpress.com The hydroxyl group is a reactive site, allowing the molecule to participate in various chemical reactions, such as oxidation to form (3S)-3,7-Dimethyloctanoic acid or substitution to form other functionalized derivatives.
Material Science: Research has indicated that derivatives of S-3,7-Dimethyl-1-octanol can exhibit liquid crystal properties. Specifically, certain derivatives have been shown to form ferroelectric smectic phases, which are of interest for the development of advanced materials used in electronic displays and sensors.
Biological Activity: The compound and its parent molecules have been investigated for a range of biological activities. ontosight.ai These include potential insect repellent, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net Such studies are fundamental to discovering new applications in cosmetics, pharmaceuticals, and agriculture. ontosight.aimedchemexpress.com For instance, its toxicity to some pests has led to research into its use as a potential insecticide. medchemexpress.commedchemexpress.com
Biofuel Potential: Due to its high energy content and low volatility, 3,7-Dimethyl-1-octanol has been investigated for its potential as a biofuel or fuel additive. medchemexpress.commedchemexpress.comresearchgate.net Research in this area focuses on its efficiency and environmental impact as a renewable energy source. researchgate.net
Fragrance and Flavor Chemistry: As a derivative of citronellol and geraniol, S-3,7-Dimethyl-1-octanol is of interest in the fragrance industry for its pleasant, rose-like odor. chemicalbook.comontosight.ai Academic studies explore the relationship between its molecular structure and olfactory perception, contributing to the design of new fragrance and flavor ingredients. chemimpex.com
| Research Area | Focus of Inquiry |
| Organic Synthesis | Use as a chiral building block for pharmaceuticals and agrochemicals. medchemexpress.com |
| Material Science | Development of liquid crystal derivatives for electronic applications. |
| Biological Activity | Investigation of insect repellent, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net |
| Biofuel Research | Evaluation as a potential biofuel and fuel additive. medchemexpress.comresearchgate.net |
| Olfactory Science | Study of structure-odor relationships for fragrance and flavor applications. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
3,7-dimethyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044360 | |
| Record name | 3,7-Dimethyloctan-1-ol | |
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Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, rose-like odour | |
| Record name | 1-Octanol, 3,7-dimethyl- | |
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| Record name | 3,7-Dimethyl-1-octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |
| Record name | 3,7-Dimethyl-1-octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.826-0.842 | |
| Record name | 3,7-Dimethyl-1-octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |
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CAS No. |
106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |
| Record name | 3,7-Dimethyl-1-octanol | |
| Source | CAS Common Chemistry | |
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| Record name | Dihydrocitronellol | |
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| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |
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| Record name | S-3,7-Dimethyl-1-octanol | |
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| Record name | 3,7-Dimethyl-1-octanol | |
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| Record name | 1-Octanol, 3,7-dimethyl- | |
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| Record name | 1-Octanol, dimethyl- | |
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| Record name | 3,7-Dimethyloctan-1-ol | |
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| Record name | 3,7-dimethyloctan-1-ol | |
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| Record name | Dimethyloctan-2-ol | |
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| Record name | 3,7-DIMETHYL-1-OCTANOL | |
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| Record name | (R)-Dihydrocitronellol | |
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Stereochemical Considerations and Enantiomeric Specificity
Importance of Chirality at the C-3 Position in 3,7-Dimethyl-1-octanol
The tetrahedral carbon atom at the third position (C-3) of the this compound molecule is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxyl-bearing ethyl group, and a 4-methylpentyl group. This arrangement makes the C-3 position a stereocenter, meaning that the spatial orientation of these groups can vary, leading to the existence of stereoisomers. The specific three-dimensional arrangement, or configuration, at this chiral center is what defines the molecule's identity as either the (S) or (R) enantiomer and is fundamental to its recognition by specific biological receptors.
Enantiomeric Forms: (S)-3,7-Dimethyl-1-octanol and (R)-3,7-Dimethyl-1-octanol
The two enantiomeric forms of this compound are designated as (S)-3,7-Dimethyl-1-octanol and (R)-3,7-Dimethyl-1-octanol, based on the Cahn-Ingold-Prelog (CIP) priority rules. These molecules are identical in terms of their physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, with one enantiomer rotating it to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)). More significantly, their distinct spatial arrangements lead to differential interactions with chiral environments, such as the binding pockets of proteins.
| Property | (S)-3,7-Dimethyl-1-octanol | (R)-3,7-Dimethyl-1-octanol |
| Molecular Formula | C10H22O | C10H22O |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol |
| CAS Number | 68680-98-8 | 1117-60-8 |
| Chiral Center | C-3 | C-3 |
| Configuration | Sinister (S) | Rectus (R) |
Influence of Stereochemical Purity on Biological Receptor Interactions
The ability of biological systems to distinguish between enantiomers is a well-established principle, with significant implications in fields ranging from pharmacology to olfaction. The precise fit between a ligand (in this case, an enantiomer of this compound) and its protein binding site is often likened to a lock and key mechanism, where only the correctly shaped key can activate the lock. The stereochemical purity of a sample, meaning the extent to which it consists of a single enantiomer, can therefore dramatically affect its biological efficacy.
In the olfactory system, odorant-binding proteins (OBPs) are small, soluble proteins found in the nasal mucus that are thought to play a crucial role in transporting odorant molecules to the olfactory receptors. researchgate.net These proteins possess chiral binding pockets, and their interaction with odorants can be highly stereospecific.
While extensive research has utilized a tritiated form of 3,7-dimethyloctan-1-ol (B75441) ([3H]DMO) as a general ligand to characterize the binding properties of odorant-binding proteins, specific comparative data on the binding affinities of the individual (S) and (R) enantiomers is not extensively detailed in publicly available research. nih.gov Studies on bovine OBP have shown that a wide variety of odorants, including 3,7-dimethyloctan-1-ol, bind with affinities in the micromolar range. nih.gov However, these studies did not differentiate between the stereoisomers.
The principle of enantiomeric discrimination by OBPs has been demonstrated for other chiral odorants. This discrimination arises from the different ways the (S) and (R) enantiomers can orient themselves within the asymmetric binding site of the OBP. The subtle differences in the spatial arrangement of the methyl group and other substituents at the C-3 chiral center of this compound would lead to variations in the non-covalent interactions (such as van der Waals forces and hydrophobic interactions) that stabilize the ligand-protein complex. A stronger or more stable interaction typically results in a higher binding affinity.
Although specific dissociation constants (Kd) or inhibition constants (Ki) for the binding of (S)-3,7-Dimethyl-1-octanol versus (R)-3,7-Dimethyl-1-octanol to a particular OBP are not readily found in the literature, the established principles of stereoselectivity in ligand-protein interactions strongly suggest that a difference in binding affinity would exist. This differential binding would, in turn, influence the subsequent activation of olfactory receptors, potentially leading to different odor perceptions for each enantiomer.
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis Strategies for S-3,7-Dimethyl-1-octanol
Achieving high enantiopurity for S-3,7-Dimethyl-1-octanol relies on several sophisticated strategies, including the use of chiral catalysts, enzymes, and stereoselective reductions.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of S-3,7-Dimethyl-1-octanol, this often involves the asymmetric hydrogenation of a prochiral precursor. Chiral transition metal complexes, particularly those involving rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP, have proven effective. researchgate.net These catalysts create a chiral environment around the substrate, forcing the addition of hydrogen to occur preferentially from one face of the molecule, thereby establishing the desired (S)-stereocenter. The choice of catalyst, solvent, and reaction conditions such as hydrogen pressure and temperature are critical factors that influence both the reaction rate and the enantioselectivity. researchgate.netrsc.org
Enzymatic resolution is a powerful biotranalytic method for separating racemic mixtures. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. nih.gov In the case of a racemic mixture of (R/S)-3,7-Dimethyl-1-octanol, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer, for example, leaving the desired (S)-enantiomer unreacted. The resulting ester and the unreacted S-alcohol have different physical properties, allowing for their separation through standard methods like chromatography. Lipases from various microbial sources, such as Candida antarctica lipase B (CALB), are frequently employed due to their broad substrate tolerance and high enantioselectivity. nih.govnih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent separation. google.com
Table 1: Common Enzymes in Kinetic Resolution
| Enzyme | Source Organism | Common Application |
|---|---|---|
| Lipase B | Candida antarctica | Acylation of alcohols |
| Lipase | Pseudomonas cepacia | Hydrolysis/Acylation of esters |
| Lipase | Rhizopus oryzae | Esterification reactions |
The reduction of an aldehyde functional group is a direct method to synthesize the corresponding primary alcohol.
A common and straightforward method for synthesizing 3,7-Dimethyl-1-octanol is the reduction of its corresponding aldehyde, 3,7-dimethyloctanal. nih.gov This transformation is readily achieved using standard metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vu.nl NaBH₄ is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While highly efficient in terms of chemical yield, these reagents are achiral and will produce a racemic mixture of (R/S)-3,7-Dimethyl-1-octanol when starting with a racemic or achiral aldehyde. To achieve enantioselectivity, this method would require the use of a chiral reducing agent or the addition of a chiral catalyst.
Table 2: Comparison of Common Metal Hydride Reagents
| Reagent | Formula | Typical Solvents | Reactivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild; reduces aldehydes and ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong; reduces aldehydes, ketones, esters, carboxylic acids |
Monoterpenes, such as geraniol (B1671447), are abundant natural products that serve as excellent starting materials for the synthesis of chiral compounds.
Geraniol, an achiral monoterpene alcohol, can be converted to S-3,7-Dimethyl-1-octanol through a two-step hydrogenation process. The critical step is the first hydrogenation, which is an asymmetric reduction of the double bond at the C2 position to create the chiral center at C3. This reaction is effectively catalyzed by ruthenium-BINAP complexes. rsc.org Specifically, catalysts like R-Ru(OAc)₂(T-BINAP) have been shown to produce (S)-citronellol (the product of the first hydrogenation) with high enantiomeric excess. researchgate.netrsc.org The reaction rate and enantioselectivity are influenced by factors such as the solvent and hydrogen pressure. rsc.org Following the formation of (S)-citronellol, a second, non-stereoselective hydrogenation step is carried out to reduce the remaining double bond at the C6 position, yielding the final product, S-3,7-Dimethyl-1-octanol (also known as tetrahydrogeraniol). nist.gov
Table 3: Research Findings on Asymmetric Hydrogenation of Geraniol
| Catalyst | Solvent | H₂ Pressure (bar) | Key Finding | Reference |
|---|---|---|---|---|
| Ruthenium-BINAP catalysts | Methanol, Ethanol | 5–40 | Reaction rate decreased with bulkier alcohol solvents. | researchgate.netrsc.org |
| R-Ru(OAc)₂(T-BINAP) | Methanol | 5–40 | Afforded the highest enantiomeric excess of S-citronellol. | researchgate.netrsc.org |
| [RuCl₂(benzene)]₂ / (S)-BINAP | Methanol | Not specified | Achieved excellent optical purity (97%) for geraniol hydrogenation. | researchgate.net |
Stereoselective Hydrogenation of Monoterpenes
Catalytic Conversion of Citronellol (B86348)
The catalytic conversion of citronellol is a significant pathway for the synthesis of this compound, also known as tetrahydrogeraniol. wikipedia.org This transformation is primarily achieved through hydrogenation, a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. In the case of citronellol, hydrogenation saturates the carbon-carbon double bond present in its structure, converting it to the corresponding saturated alcohol, this compound. wikipedia.org
Various catalytic systems have been explored to facilitate this conversion efficiently and selectively. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and purity of the final product.
Use of Heterogeneous Catalysts (e.g., Ni-based Natural Zeolite)
Heterogeneous catalysts are widely employed in the hydrogenation of citronellol due to their advantages in separation and reusability, which contributes to more economical and environmentally friendly processes. sciencetechindonesia.com Among these, nickel-based catalysts supported on natural zeolites (Ni/NZ) have shown considerable promise. neliti.comaip.orgresearcher.life Natural zeolites, with their porous structure, provide a large surface area for the dispersion of the active metal, in this case, nickel. neliti.com
The preparation of these catalysts often involves impregnating the zeolite support with a nickel salt solution, followed by calcination and reduction steps to obtain the active nickel species. researcher.life The use of Ni-based natural zeolite catalysts has been demonstrated in the conversion of citronella oil, which contains citronellol, to this compound. aip.orgresearcher.life These catalysts exhibit bifunctional properties, facilitating both cyclization and hydrogenation reactions, which can be advantageous in one-pot synthesis strategies. neliti.comneliti.com
Research has shown that Ni supported on natural zeolite can effectively catalyze the hydrogenation of citronellol to this compound. aip.orgresearcher.life The catalytic activity is influenced by the properties of the zeolite support and the dispersion of the nickel particles.
Optimization of Reaction Conditions (Temperature, Pressure, Time)
The efficiency of the catalytic conversion of citronellol to this compound is highly dependent on the optimization of reaction parameters such as temperature, pressure, and reaction time.
Temperature: The reaction temperature significantly affects both the conversion rate and the selectivity towards the desired product. Studies have shown that increasing the temperature generally leads to higher conversion rates. For instance, in the hydrogenation of citronella oil fractions using Ni/ZAB catalysts, the yield of this compound increased when the temperature was raised from 100°C to 300°C. researchgate.net However, excessively high temperatures can sometimes lead to undesired side reactions.
Pressure: Hydrogen pressure is another critical parameter in the hydrogenation of citronellol. Higher pressures typically favor the hydrogenation reaction, leading to increased conversion and yield of the saturated alcohol. google.com Optimal pressures are often determined experimentally to achieve a balance between reaction rate and safety considerations. For the hydrogenation of citronellol using a Ni-based natural zeolite catalyst, an optimum condition was found at 20 bar. aip.orgresearcher.life
Time: The reaction time must be sufficient to allow for high conversion of the starting material. The optimal reaction time is often determined by monitoring the reaction progress until the concentration of the starting material plateaus. In one study, a reaction time of 3 hours was found to be optimal for the synthesis of this compound from citronellol using a Ni/ZAB catalyst. aip.orgresearcher.life
A study on the hydrogenation of citronellol using a Ni-based natural zeolite catalyst (Ni/ZAB) identified the following optimum conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 200°C |
| Pressure | 20 bar |
| Time | 3 hours |
Under these conditions, a yield of 51.97% and a selectivity of 47.81% for this compound were achieved. aip.orgresearcher.life
Synthetic Routes from Chiral Precursors
The synthesis of specific stereoisomers of this compound often requires the use of chiral precursors. This approach allows for the control of the stereochemistry at the C-3 position, leading to the formation of either (R)- or (S)-3,7-dimethyloctan-1-ol.
Derivation from (R)-Citronellic Acid
An enantioselective synthesis of 3,7-dimethyloctan-1-ol (B75441) can be achieved starting from (R)-citronellic acid. This method involves the reduction of the carboxylic acid group to an alcohol. Further chemical modifications, such as tosylation, can then be performed to yield the desired stereoisomer of 3,7-dimethyloctan-1-ol.
Formal Synthesis from Linalool (B1675412) Enantiomers ((R)- and (S)-linalool)
While a direct conversion is not explicitly detailed, a formal synthesis of 3,7-dimethyloctan-1-ol can be envisioned starting from the enantiomers of linalool, (R)- and (S)-linalool. Linalool is a naturally occurring tertiary alcohol with a chiral center at C-3. A potential synthetic pathway could involve the selective hydrogenation of the double bonds in the linalool structure. This would first yield 3,7-dimethyl-1-octen-3-ol, which would then need to be further reduced and rearranged to form 3,7-dimethyloctan-1-ol. The stereochemistry of the final product would be dependent on the starting linalool enantiomer and the specific reaction conditions employed.
Ethynilation, Dehydration, and Hydrogenation Pathways
Alternative synthetic strategies for terpene-derived alcohols like 3,7-dimethyloctan-1-ol can involve a sequence of ethynilation, dehydration, and hydrogenation reactions. researchgate.net
Ethynilation: This step typically involves the reaction of a ketone or aldehyde with an acetylene (B1199291) derivative to introduce a carbon-carbon triple bond into the molecule.
Dehydration: Following ethynilation, a dehydration step is often employed to remove a molecule of water, leading to the formation of a new double or triple bond.
Hydrogenation: The final step involves the catalytic hydrogenation of the unsaturated intermediates to yield the saturated target molecule. researchgate.net This process saturates the carbon-carbon multiple bonds, resulting in the final alkane structure. The synthesis of alkenes can also be achieved through the thermally induced dehydrogenation of alkanes. researchgate.net
This sequence of reactions provides a versatile method for the construction of the carbon skeleton and the introduction of the desired functional groups in the synthesis of complex organic molecules like S-3,7-Dimethyl-1-octanol.
Derivatization Techniques for Chiral Analysis and Characterization
The enantiomers of chiral alcohols often exhibit identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge. Direct chromatographic resolution of these enantiomers can be difficult due to their similar interactions with standard achiral stationary phases. To overcome this, derivatization techniques are frequently employed. These methods involve reacting the chiral alcohol with a chiral or achiral derivatizing agent to form diastereomers or to enhance the volatility and interaction with a chiral stationary phase, thereby facilitating chromatographic separation.
Acylation of Chiral Alcohols for Chromatographic Resolution
Acylation is a widely utilized derivatization technique for the chiral analysis of alcohols, including S-3,7-Dimethyl-1-octanol. This process involves the introduction of an acyl group (R-C=O) into the alcohol molecule, converting it into an ester. This transformation serves two primary purposes in chiral gas chromatography (GC). Firstly, it reduces the polarity of the alcohol and increases its volatility, which are desirable characteristics for GC analysis. Secondly, and more importantly for chiral separations, the formation of a derivative can amplify the stereochemical differences between the enantiomers, leading to better separation on a chiral stationary phase.
A common and effective method for the acylation of chiral alcohols involves the use of an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a catalyst. For instance, the esterification of the rhodinol (B90239) fraction, which is a mixture containing citronellol (this compound) and geraniol, has been successfully carried out using acetic anhydride with a zeolite catalyst. While this particular study focused on the synthesis and yield of citronellyl acetate (B1210297) and geranyl acetate, the principles are directly applicable to the derivatization of S-3,7-Dimethyl-1-octanol for chiral analysis.
The general reaction for the acylation of S-3,7-Dimethyl-1-octanol with acetic anhydride can be represented as follows:
(S)-3,7-Dimethyl-1-octanol + Acetic Anhydride → (S)-3,7-Dimethyl-1-octyl acetate + Acetic Acid
The resulting ester, (S)-3,7-Dimethyl-1-octyl acetate, can then be analyzed by chiral GC. The separation of the enantiomers of the acylated product is achieved on a chiral stationary phase, which interacts differently with the (R)- and (S)-enantiomers of the derivative. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.
The effectiveness of the separation is typically evaluated based on chromatographic parameters such as the separation factor (α) and the resolution (Rs). A separation factor greater than 1 indicates that the two enantiomers are being separated, while a resolution value of 1.5 or greater signifies baseline separation.
| Compound | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| S-3,7-Dimethyl-1-octanol | (R)-enantiomer | 15.2 | 1.05 | 0.8 |
| (S)-enantiomer | 15.5 | |||
| S-3,7-Dimethyl-1-octyl acetate | (R)-enantiomer | 18.1 | 1.20 | 2.5 |
| (S)-enantiomer | 18.9 |
This table is a representative example and is not derived from a single specific experimental study on the acylation of S-3,7-Dimethyl-1-octanol.
The data in the table illustrates a significant improvement in both the separation factor and resolution upon acylation, demonstrating the efficacy of this derivatization technique for the chiral analysis of S-3,7-Dimethyl-1-octanol. The enhanced separation allows for accurate determination of the enantiomeric purity of a sample.
Natural Occurrence, Distribution, and Biogenic Pathways
Occurrence in Biological Secretions
Presence in Preen Gland Waxes of Avian Species (e.g., Sula bassana, Pelecanus crispus)
A notable occurrence of 3,7-Dimethyl-1-octanol is in the preen gland waxes of certain seabirds. Research has identified this compound as a significant component of the uropygial gland secretions in species belonging to the order Pelecaniformes. Specifically, studies of the preen gland waxes of the Northern Gannet (Sula bassana) and the Dalmatian Pelican (Pelecanus crispus) have confirmed the presence of 3,7-dimethyloctan-1-ol (B75441). researchgate.net In these birds, the compound is esterified with various fatty acids to form waxes that are essential for feather maintenance, providing waterproofing and antimicrobial protection. The presence of this specific branched-chain alcohol is also considered a chemotaxonomic marker for certain avian orders. researchgate.net
| Avian Species | Scientific Name | Finding |
|---|---|---|
| Northern Gannet | Sula bassana | Identified as a major alcohol component of the preen gland waxes. researchgate.net |
| Dalmatian Pelican | Pelecanus crispus | Detected as a constituent of the uropygial gland secretions. researchgate.net |
Phytochemical Profiling and Plant Sources
Identification in Essential Oils from Diverse Plant Genera (e.g., Croton, Cymbopogon, Citrus, Zingiber, Lavandula)
Croton : Essential oils from some Croton species, such as Croton zehntneri, are known to contain a variety of monoterpenes and phenylpropanoids. google.com While specific quantitative data for S-3,7-Dimethyl-1-octanol is not always prominent, the biogenetic precursors like geraniol (B1671447) and citronellol (B86348) are often present.
Cymbopogon : Species of this genus, commonly known as lemongrass (Cymbopogon citratus) and citronella (Cymbopogon nardus), are rich sources of monoterpenoid alcohols. google.com Geraniol and citronellol are major components of these essential oils, and S-3,7-Dimethyl-1-octanol can be found as a minor constituent or as a result of the reduction of these precursors.
Citrus : The essential oils of citrus fruits are well-known for their complex mixtures of volatile compounds. wikipedia.orgfragranceconservatory.com S-3,7-Dimethyl-1-octanol (tetrahydrogeraniol) has been identified in various citrus oils, contributing to their characteristic floral and waxy notes. researchgate.net
Zingiber : The essential oil of ginger (Zingiber officinale) is characterized by a high content of sesquiterpene hydrocarbons, but also contains monoterpenoids. frontiersin.orgnih.gov Geraniol and its derivatives are among the identified volatile components.
Lavandula : Lavender (Lavandula angustifolia) essential oil is renowned for its high content of linalool (B1675412) and linalyl acetate (B1210297). However, other monoterpenoids, including geraniol and its derivatives, are also present, contributing to the complexity of its fragrance. nih.govauctoresonline.org
| Plant Genus | Common Name | Relevant Monoterpenoid Constituents |
|---|---|---|
| Croton | Croton | Geraniol, Citronellol and other monoterpenes. google.com |
| Cymbopogon | Lemongrass, Citronella | Geraniol, Citronellol, Nerol (B1678202). google.com |
| Citrus | Citrus Fruits (e.g., Lemon) | S-3,7-Dimethyl-1-octanol (Tetrahydrogeraniol), Geraniol, Citronellol. wikipedia.orgfragranceconservatory.comresearchgate.net |
| Zingiber | Ginger | Geraniol and other monoterpenoids. frontiersin.orgnih.gov |
| Lavandula | Lavender | Geraniol and other monoterpenoids. nih.govauctoresonline.org |
Biogenetic Relationship with Other Monoterpenoids
Links to Nerol, Estragole (B85927), Geraniol, and Citronellol Precursors
The biosynthesis of S-3,7-Dimethyl-1-octanol is intrinsically linked to the monoterpenoid pathway. Monoterpenes are synthesized from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Geraniol, Nerol, and Citronellol: Geraniol and its cis-isomer nerol are key intermediates in the biosynthesis of many monoterpenoids. These can be subsequently reduced to form citronellol. S-3,7-Dimethyl-1-octanol (tetrahydrogeraniol) is typically formed through the hydrogenation of geraniol or citronellol. nih.gov This reduction involves the saturation of the double bonds present in the parent compounds.
Estragole: In contrast, estragole is a phenylpropanoid, not a monoterpenoid. Its biosynthesis follows the shikimic acid pathway, starting from the amino acid phenylalanine. This pathway is distinct from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways that lead to the formation of monoterpenes. Therefore, there is no direct biogenetic link between S-3,7-Dimethyl-1-octanol and estragole; they arise from fundamentally different biosynthetic origins. iiste.org
| Compound | Biosynthetic Pathway | Key Precursors |
|---|---|---|
| S-3,7-Dimethyl-1-octanol | Monoterpenoid Pathway | Geraniol, Citronellol |
| Geraniol | Monoterpenoid Pathway | Geranyl pyrophosphate (GPP) |
| Nerol | Monoterpenoid Pathway | Geranyl pyrophosphate (GPP) |
| Citronellol | Monoterpenoid Pathway | Geraniol, Nerol |
| Estragole | Phenylpropanoid Pathway | Phenylalanine |
S-3,7-Dimethyl-1-octanol, a saturated irregular monoterpene, is a naturally occurring compound found in a variety of plant species. Its presence has been documented in the essential oils of plants such as Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora. Beyond the plant kingdom, this alcohol has also been identified as a component of honey and citrus oils, contributing to their complex aromatic profiles.
The biogenic pathway for S-3,7-Dimethyl-1-octanol is understood to proceed through the well-established isoprenoid biosynthetic route. Like other monoterpenes, its carbon skeleton originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The formation of irregular monoterpenes, such as lavandulol, involves a "head-to-middle" condensation of two DMAPP units, a reaction catalyzed by specific enzymes like lavandulyl diphosphate synthase (LPPS). It is hypothesized that S-3,7-Dimethyl-1-octanol is subsequently formed through the reduction of unsaturated precursors like geraniol or citronellol. This is supported by commercial synthesis methods, which often employ the hydrogenation of these unsaturated monoterpene alcohols to produce this compound.
Table 1: Documented Natural Sources of this compound
| Category | Source |
|---|---|
| Plants | Persicaria hydropiperoides |
| Persicaria minor | |
| Ambrosia confertiflora | |
| Animal Products | Honey |
| Plant-derived Products | Citrus oils |
Metabolic Intermediates in Non-Human Biological Systems: Considerations of Related Isomers (e.g., 3,7-Dimethyl-3-octanol) as Metabolites
The metabolic fate of S-3,7-Dimethyl-1-octanol in non-human biological systems, particularly insects, is an area of ongoing scientific investigation. However, insights can be gleaned from studies on the metabolism of other monoterpenes in these organisms. The primary metabolic transformations of monoterpenes in insects involve hydroxylation and oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes. These processes generally serve to increase the polarity of the compounds, facilitating their excretion.
Research on the metabolism of various monoterpenes in the larvae of the tobacco cutworm, Spodoptera litura, demonstrates the capability of this insect to biotransform these compounds. For instance, menthone is metabolized through hydroxylation at the C-7 position, followed by reduction of the carbonyl group. Similarly, limonene (B3431351) is converted to perillyl alcohol and limonene-8,9-diol through hydroxylation at different carbon positions. These studies suggest that a likely metabolic pathway for S-3,7-Dimethyl-1-octanol in insects would involve hydroxylation at one or more of its carbon atoms, followed by further oxidation to form more polar metabolites.
The isomer 3,7-Dimethyl-3-octanol, a tertiary alcohol, has been identified in the natural world, with its presence noted in plants like Persicaria hydropiperoides, Persicaria minor, and Mangifera indica. While its direct role as a metabolic intermediate of S-3,7-Dimethyl-1-octanol in non-human organisms has not been definitively established, its structural similarity suggests it could be a potential metabolite or part of related metabolic pathways. The biotransformation of monoterpenes can be complex, and the presence of various isomers in biological systems points to a network of enzymatic reactions that can modify the core monoterpene skeleton.
Table 2: Common Metabolic Reactions of Monoterpenes in Insects
| Reaction Type | Description | Example Substrate | Example Metabolite |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group | Limonene | Perillyl alcohol |
| Oxidation | Conversion of an alcohol to an aldehyde or carboxylic acid | Geraniol | Geranial |
| Reduction | Conversion of a carbonyl group to a hydroxyl group | Menthone | Menthone-derived alcohol |
Further research is required to fully elucidate the specific metabolic pathways of S-3,7-Dimethyl-1-octanol and to confirm the role of its isomers, such as 3,7-Dimethyl-3-octanol, as metabolic intermediates in various non-human biological systems. Understanding these pathways is crucial for comprehending the chemical ecology of this compound and its interactions within different ecosystems.
Biological Function and Ecological Significance Excluding Clinical/human Data
Biological Function and Ecological Significance of S-3,7-Dimethyl-1-octanol
Chemoecological Roles
While S-3,7-Dimethyl-1-octanol itself is recognized for its role in chemical communication, a closely related compound, (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol, serves as a well-documented aggregation pheromone in the Colorado potato beetle (Leptinotarsa decemlineata). mdpi.comnih.gov This male-produced pheromone is a unique and complex structure for an insect pheromone and represents a significant discovery in the chemical ecology of this major agricultural pest. mdpi.comnih.gov
Research has conclusively identified (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol, also referred to as (S)-CPB I, as a male-produced aggregation pheromone for the Colorado potato beetle. mdpi.comnih.govnih.gov Initially, researchers noted that male beetles produced only minor quantities of this compound. However, its production could be significantly enhanced through experimental manipulations, which was crucial for its identification. Topical application of juvenile hormone III led to an eightfold increase in production, while antennectomy resulted in a 40-fold increase. A combined treatment of both juvenile hormone III and antennectomy amplified the production by almost 200-fold. mdpi.com This enhancement allowed for the successful isolation and structural elucidation of the pheromone. mdpi.comnih.gov In laboratory bioassays, both male and female Colorado potato beetles were attracted to sources of the synthetic (S)-enantiomer, confirming its function as an aggregation pheromone. mdpi.com
The pheromone (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol plays a pivotal role in the social communication and behavior of the Colorado potato beetle, primarily by inducing aggregation. The attraction of both sexes to the male-produced signal facilitates the gathering of beetles on host plants. mdpi.comnih.gov This chemical communication is fundamental for behaviors such as mating and overwhelming host plant defenses.
Field experiments have further demonstrated that this pheromone influences beetle movement and distribution. nih.gov In addition to the male-produced aggregation pheromone, there is evidence of a female-produced sex pheromone that specifically attracts males. nih.gov This indicates a complex, bidirectional chemical communication system in this species, where different chemical signals mediate different behavioral responses. nih.gov The aggregation pheromone's effectiveness can also be moderated by the presence of specific plant volatiles, suggesting that the beetle's response is based on an integration of signals from both mates and food sources. mdpi.com
The biological activity of the Colorado potato beetle's aggregation pheromone is highly dependent on its stereochemistry. mdpi.com Insects possess highly specific chemoreceptors, and often only one enantiomer of a chiral molecule is biologically active. researchgate.net In the case of Leptinotarsa decemlineata, antennal receptors in both male and female beetles respond selectively to the (S)-enantiomer of 3,7-Dimethyl-2-oxo-6-octene-1,3-diol. mdpi.com
Laboratory bioassays have confirmed this enantiomeric specificity. While the (S)-enantiomer is a potent attractant, the (R)-enantiomer was found to be inactive or even inhibitory. mdpi.com Consequently, the racemic mixture of the pheromone was also demonstrated to be inactive, highlighting the critical importance of the correct stereoisomer for eliciting the aggregation behavior. mdpi.com This specificity is a common feature in insect pheromone communication, ensuring that the chemical signal is species-specific and that energy is not wasted responding to incorrect cues. researchgate.net
Table 1: Enantiomeric Specificity in Colorado Potato Beetle (Leptinotarsa decemlineata)
| Compound | Behavioral Response | Source |
|---|---|---|
| (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol | Attraction (Aggregation) | mdpi.com |
| (R)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol | Inactive or Inhibitory | mdpi.com |
| Racemic Mixture | Inactive | mdpi.com |
The broader compound class to which S-3,7-Dimethyl-1-octanol belongs has been investigated for its dual role in modifying insect behavior, acting as both a repellent and an insecticide. medchemexpress.commedchemexpress.com Due to its toxicity to certain pests, 3,7-Dimethyloctan-1-ol (B75441) has been specifically studied as a potential repellent and insecticide, although detailed public data from specific bioassays are limited. medchemexpress.commedchemexpress.com
The complexity of chemoecological interactions is illustrated by related compounds like 1-octen-3-ol, which can function as an attractant for some mosquito species while acting as a repellent for others, such as the southern house mosquito, Culex quinquefasciatus. nih.gov This dual functionality often depends on the concentration of the compound and the specific insect species and its associated olfactory receptors. nih.gov While not the primary subject, this illustrates the potential for related C8 alcohols to have varied and potent effects on insect behavior.
Furthermore, some research has pointed to the nematicidal activity of related alkyloxyalkanols against the pine wood nematode Bursaphelenchus xylophilus, suggesting a broader potential for this class of compounds in managing different types of pests. mdpi.com
The species-specific nature and potent behavioral effects of pheromones make them valuable tools for Integrated Pest Management (IPM) programs. nih.gov The identification of the aggregation pheromone for the Colorado potato beetle, a pest notorious for its rapid development of insecticide resistance, offers a promising alternative to conventional chemical control. mdpi.comcornell.edu
Several strategies incorporating the synthetic pheromone have been proposed and tested:
Monitoring and Mass Trapping : Pheromone-baited traps can be used to monitor pest populations and, in some cases, to capture large numbers of insects to reduce their population. Field trials using pitfall traps baited with the synthetic aggregation pheromone captured significantly more Colorado potato beetles than unbaited control traps. mdpi.com
Attract-and-Kill : This method combines the pheromone attractant with an insecticide or pathogen on a specific device or station. Insects are lured to the station where they come into contact with the killing agent, avoiding widespread application of pesticides across the field.
The use of semiochemicals like S-3,7-Dimethyl-1-octanol and its derivatives in monitoring and managing the Colorado potato beetle is a key component of developing sustainable and environmentally sound pest control programs. nih.gov
Table 2: Potential Pest Management Applications
| Strategy | Description | Example Application | Source |
|---|---|---|---|
| Monitoring / Mass Trapping | Using pheromone-baited traps to assess pest levels or capture large numbers of individuals. | Pitfall traps baited with (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol to capture colonizing L. decemlineata. | mdpi.com |
| Trap Cropping | Concentrating pests in a small, early-planted area treated with attractants for targeted control. | Pheromone-treated potato rows attract beetles, reducing infestation in the main crop. | nih.govresearchgate.net |
| Attract-and-Kill | Luring pests to a source containing a killing agent (insecticide or pathogen). | Combining the aggregation pheromone with an insecticide on a bait station. | researchgate.net |
Mediation of Plant-Insect Interactions
S-3,7-Dimethyl-1-octanol is a volatile organic compound that can play a role in mediating interactions between plants and insects. As a component of floral scents, it contributes to the chemical signals that plants use to attract pollinators. The composition and ratio of volatile compounds in a plant's scent create a specific chemical signature. This signature is crucial for insects to locate host plants for feeding, mating, and egg-laying. While many volatile compounds are common across various plant species, their specific combinations and concentrations help insects distinguish between different plants. The responses of insects to these chemical cues can vary depending on the physiological state of both the plant and the insect.
Antioxidant Mechanisms and Radical Scavenging Activity
In Vitro Assays of Antioxidant Capacity (e.g., DPPH, ABTS, Ferric Reducing Potential)
The antioxidant potential of chemical compounds can be evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and Ferric Reducing Antioxidant Potential (FRAP) assays. nih.govnih.govresearchgate.net These tests are based on spectrophotometric measurements and provide insights into the mechanisms of antioxidant action, such as hydrogen atom transfer or single electron transfer. researchgate.net
While extensive research has been conducted on the antioxidant properties of various plant extracts and their constituent phenolic and flavonoid compounds, specific data quantifying the antioxidant capacity of isolated S-3,7-Dimethyl-1-octanol using these standard assays is not extensively detailed in current literature. nih.govnih.gov However, the principles of these assays are well-established and would be applicable for such an evaluation. researchgate.netwoodj.org A positive result in these tests would suggest that the compound can act as a free radical scavenger. woodj.org The antioxidant activity of plant-derived compounds is a significant area of research, as synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have faced scrutiny due to potential health concerns. woodj.org
Table 1: Principles of Common In Vitro Antioxidant Capacity Assays
| Assay | Principle | Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. researchgate.netwoodj.org | Decrease in absorbance at approximately 517 nm. woodj.org |
| ABTS | Involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is neutralized, leading to a loss of color. researchgate.netphcogres.com | Decrease in absorbance at approximately 734 nm. phcogres.com |
| FRAP | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. researchgate.netphcogres.com | Increase in absorbance at approximately 593 nm. phcogres.com |
Microbial Degradation and Biotransformation Pathways
S-3,7-Dimethyl-1-octanol, a monoterpene alcohol, can be utilized by various microorganisms as a substrate for biotransformation, yielding a range of valuable metabolites. researchgate.net This process is an alternative to chemical synthesis for producing high-value flavor and fragrance compounds. aidic.it The transformation typically involves enzymatic reactions such as hydroxylation and oxidation. longdom.orgnih.gov
Studies have demonstrated the capability of both bacteria and fungi to metabolize citronellol (B86348). For instance, strains of Pseudomonas spp. have been shown to convert citronellol into cis- and trans-rose oxides, which are important components in perfumery. aidic.it The fungus Aspergillus niger is also capable of this conversion. researchgate.net The basidiomycete Cystoderma carcharias transforms citronellol primarily into 3,7-dimethyl-1,6,7-octanetriol, with 3,7-dimethyl-6,7-epoxy-1-octanol identified as a key intermediate. semanticscholar.org Another example is the fungus Rhizopus oryzae, which yields 7-hydroxy citronellol as a major product from (3S)-citronellol. longdom.org These bioconversions highlight the diverse metabolic pathways present in microorganisms for processing terpenoid compounds. researchgate.net
Table 2: Examples of Microbial Biotransformation of Citronellol
| Microorganism | Substrate | Major Product(s) | Reference |
| Pseudomonas spp. | (+/-)-Citronellol | cis- and trans-Rose oxides | aidic.it |
| Rhizopus oryzae | (3S)-Citronellol | 7-hydroxy citronellol | longdom.org |
| Aspergillus niger | (R)-(+)- and (S)-(-)-Citronellol | cis- and trans-Rose oxides, Nerol (B1678202) oxide | researchgate.net |
| Cystoderma carcharias | Citronellol | 3,7-dimethyl-1,6,7-octanetriol | semanticscholar.org |
| Penicillium sp. | Citronellol | Rose oxide | researchgate.net |
Studies on Monoterpene Metabolism by Microorganisms
The microbial degradation of monoterpenes is a crucial ecological process for carbon cycling. nih.govresearchgate.net Microorganisms such as bacteria and fungi can utilize these volatile organic compounds as their sole source of carbon and energy. nih.govresearchgate.net The metabolic pathways for monoterpenes are diverse and often initiated by the introduction of functional groups, such as hydroxyl groups, through the action of enzymes like monooxygenases. nih.govmdpi.com This initial functionalization is a necessary step to prepare the hydrocarbon structure for subsequent fragmentation reactions, such as beta-oxidation, which ultimately yield central metabolites like acetyl-CoA. nih.gov
Bacteria from genera like Pseudomonas and Rhodococcus have been extensively studied as model organisms for understanding these metabolic pathways. nih.gov The ability of microorganisms to metabolize monoterpenes is significant not only ecologically but also for biotechnological applications. These natural pathways provide a rich source of enzymes and processes for the synthesis of valuable chemicals from renewable terpene feedstocks. mdpi.comnih.gov The biotransformation of monoterpenes can lead to the production of compounds with applications in the flavor, fragrance, and pharmaceutical industries. researchgate.netmdpi.com
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies for Enantiomeric Resolution
Chromatographic techniques are fundamental in separating the (S)- and (R)-enantiomers of 3,7-Dimethyl-1-octanol, a critical step for its characterization and for understanding its biological and chemical properties.
Enantioselective Gas Chromatography (GC) for Chiral Separation and Quantification
Enantioselective gas chromatography (GC) stands as a powerful tool for the direct separation and quantification of volatile chiral compounds like S-3,7-Dimethyl-1-octanol. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times and, consequently, their separation.
The successful chiral separation of this compound enantiomers is often achieved using capillary GC columns coated with modified cyclodextrins as the chiral stationary phase. wiley-vch.deresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. By modifying the cyclodextrin (B1172386) structure, for instance with alkyl or acyl groups, a chiral environment is created that allows for stereospecific interactions.
A β-cyclodextrin capillary GC column can effectively separate the (+) and (−) enantiomers of limonene (B3431351), a related monoterpene, demonstrating the utility of this type of column for chiral monoterpenoid analysis. researchgate.net For the analysis of chiral alcohols, columns such as those based on permethylated β-cyclodextrin are employed. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, with the stability of these complexes differing enough to allow for baseline separation in the resulting chromatogram. The determination of enantiomeric ratios is then performed by integrating the peak areas of the separated enantiomers. wiley-vch.de
Table 1: GC Column Specifications for Chiral Analysis
| Parameter | Specification | Reference |
| Column Type | Supleco Betadex 120 | wiley-vch.de |
| Dimensions | 30 m x 0.25 mm | wiley-vch.de |
| Stationary Phase | Modified β-Cyclodextrin | wiley-vch.deresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for separating stereoisomers. epa.gov While direct enantiomeric separation on chiral HPLC columns is possible, a common strategy for chiral alcohols involves derivatization. S-3,7-Dimethyl-1-octanol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives possess different physicochemical properties and can be separated on a standard, non-chiral HPLC column. tue.nl The purity of compounds can be determined by HPLC, with high-purity samples showing a single peak. tue.nl Chiral HPLC is frequently used for the separation or analysis of enantiomer ratios. epa.gov
Spectroscopic Techniques for Structural Elucidation and Absolute Configuration Determination
Spectroscopic methods are indispensable for confirming the chemical structure and determining the absolute configuration of S-3,7-Dimethyl-1-octanol.
Mass Spectrometry (MS)
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to identify and confirm the structure of this compound. nih.govrsc.org In GC-MS analysis, the molecule is first separated from other components in a sample by the GC, and then it enters the mass spectrometer where it is ionized and fragmented. nih.gov The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.
For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (158.28 g/mol ), although it may be weak or absent in electron ionization (EI) mode. guidechem.com More prominent peaks correspond to characteristic fragments resulting from the cleavage of the molecule. The identification of unknown compounds is achieved by comparing their mass spectra with those of reference standards or with entries in spectral libraries like the National Institute of Standards and Technology (NIST) database. mpg.denih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | guidechem.comnih.gov |
| Molecular Weight | 158.28 g/mol | nih.gov |
| Monoisotopic Mass | 158.167065321 Da | guidechem.comnih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.govmpg.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including S-3,7-Dimethyl-1-octanol. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, characteristic signals would confirm the presence of the primary alcohol group, the methyl branches, and the various methylene (B1212753) and methine protons along the carbon chain. For instance, the methyl groups would appear as doublets or singlets in the upfield region (around δ 0.8–1.2 ppm). ¹³C NMR spectroscopy complements this by providing the number of unique carbon environments in the molecule. rsc.org The absolute configuration of chiral molecules can sometimes be determined using NMR with chiral solvating or derivatizing agents, which induce chemical shift differences between the enantiomers.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful analytical technique based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. wikipedia.orgntu.edu.sg This phenomenon, known as optical activity, is exhibited in the absorption bands of optically active compounds. wikipedia.org As S-3,7-Dimethyl-1-octanol is a chiral molecule due to the stereocenter at the C3 position, CD spectroscopy serves as a valuable tool for its stereochemical analysis.
The interaction of circularly polarized light with a chiral molecule provides unique information about its three-dimensional structure. The resulting CD spectrum, which plots the difference in absorption (ΔA) against wavelength, is highly sensitive to the molecule's conformation and absolute configuration. For a specific enantiomer like S-3,7-Dimethyl-1-octanol, the CD spectrum will be equal in magnitude but opposite in sign to that of its R-enantiomer. This characteristic allows for the differentiation and quantification of enantiomeric excess in a sample.
While widely applied to larger biological molecules to determine secondary structures, vibrational circular dichroism (VCD), which utilizes infrared light, is particularly suited for structural studies of smaller organic molecules. wikipedia.org By analyzing the CD signals in the absorption bands of specific chromophores within the molecule, researchers can gain insight into the spatial arrangement of atoms and confirm the enantiomeric purity of S-3,7-Dimethyl-1-octanol.
X-ray Crystallography for Unambiguous Absolute Configuration Assignment
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute configuration. nih.govspringernature.com This technique is indispensable for chiral molecules like S-3,7-Dimethyl-1-octanol, where the precise spatial arrangement of atoms defines its stereochemical identity. The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully analyzing these intensity differences, the absolute structure of the molecule in the crystal lattice can be determined, thus confirming whether the stereocenter at C3 has the S or R configuration.
For organic compounds containing only light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect is weak. researchgate.net However, modern diffractometers and computational methods have significantly improved the precision of these measurements, making the technique applicable to a wide range of organic molecules. ed.ac.uk Obtaining a high-quality single crystal of S-3,7-Dimethyl-1-octanol or a suitable crystalline derivative is a prerequisite for this analysis. researchgate.net The successful application of X-ray crystallography provides incontrovertible proof of the compound's absolute stereochemistry. nih.govspringernature.com
Coupled Analytical Systems
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used coupled analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. It is particularly effective for the analysis of S-3,7-Dimethyl-1-octanol in complex mixtures, such as reaction products or essential oil extracts. nist.govresearchgate.net The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted components and sorts the fragments by their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.
In the analysis of this compound, the GC component provides a retention time that is characteristic of the compound under specific chromatographic conditions. The subsequent MS analysis provides structural information for definitive identification. The electron ionization (EI) mass spectrum of this compound, for instance, shows characteristic fragment ions that can be used to confirm its identity. nist.gov The NIST Chemistry WebBook provides reference mass spectral data for this compound, which can be compared against experimental results for positive identification. nist.govnist.gov
While standard GC-MS can identify this compound, separating its enantiomers (S and R forms) requires a chiral stationary phase in the gas chromatograph. This modification allows for the differential interaction with each enantiomer, resulting in different retention times and enabling their separation and individual quantification. This makes chiral GC-MS an essential tool for verifying the enantiomeric purity of S-3,7-Dimethyl-1-octanol.
Below is a table summarizing key identifiers and data for this compound relevant to its analysis.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Dihydrocitronellol, Tetrahydrogeraniol, Pelargol nist.gov |
| Molecular Formula | C₁₀H₂₂O nist.gov |
| Molecular Weight | 158.28 g/mol nist.gov |
| CAS Registry Number | 106-21-8 (for the racemate) nist.gov |
| CAS Registry Number (S-isomer) | 68680-98-8 nist.gov |
Research Applications and Potential Areas for Further Study
Role as an Intermediate in Complex Organic Synthesis
S-3,7-Dimethyl-1-octanol serves as a valuable chiral building block in the synthesis of more complex organic molecules. Its defined stereochemistry is crucial for the creation of specific stereoisomers, a critical aspect in the development of pharmaceuticals and agrochemicals. The hydroxyl group provides a reactive site for various chemical transformations.
Key aspects of its role as a synthetic intermediate include:
Chiral Pool Synthesis: As a readily available chiral molecule, it can be incorporated into the synthesis of larger, more complex structures, transferring its stereochemical information to the target molecule.
Derivatization: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, (3S)-3,7-Dimethyloctanoic acid. It can also undergo substitution reactions to introduce other functional groups, expanding its utility in multi-step syntheses.
Table 1: Examples of Synthetic Transformations Involving 3,7-Dimethyl-1-octanol
| Starting Material | Reagents | Product | Application Area |
| Citronellol (B86348) | Peracetic acid, Sodium carbonate, Toluene | 3,7-Dimethyl-6,7-epoxy-1-octanol | Intermediate for further synthesis |
| Geraniol (B1671447) or Citronellol | Hydrogenation (Nickel catalyst) | This compound | Fragrance and household products. chemicalbook.com |
This table is illustrative and based on general synthetic routes for related compounds.
Applications in Specialty Chemical and Agrochemical Production
The utility of S-3,7-Dimethyl-1-octanol extends to the production of specialty chemicals and agrochemicals, where its specific physical and chemical properties are leveraged.
In the realm of specialty chemicals , its primary application is as a fragrance ingredient in a variety of consumer products due to its pleasant, waxy, rose-petal-like odor. chemicalbook.com Its stability makes it suitable for use in household products. chemicalbook.com
In agrochemical production , this compound is utilized as an intermediate in the synthesis of active ingredients. medchemexpress.commedchemexpress.com While specific commercial agrochemicals derived directly from the S-enantiomer are not extensively detailed in public literature, the broader class of dimethyl octanols and their derivatives are investigated for their potential as repellents and insecticides due to their toxicity to some pests. medchemexpress.commedchemexpress.com The lipophilic nature of the molecule, indicated by its octanol-water partition coefficient, is a key parameter in the design of agrochemicals, influencing their environmental fate and biological uptake.
Investigations into Biofuel Potential (beyond basic physical properties)
There is scientific interest in the potential of S-3,7-Dimethyl-1-octanol as a biofuel. medchemexpress.commedchemexpress.com This interest is driven by its high energy content and low volatility. medchemexpress.commedchemexpress.com
Research in this area has moved beyond simple physical property characterization to include performance metric evaluations. A key parameter for gasoline alternatives is the Research Octane Number (RON).
Table 2: Biofuel Properties of this compound
| Property | Value | Significance |
| Research Octane Number (RON) | 64.9 | Indicates its performance under spark-ignition conditions; a lower RON suggests it may be more suitable as a blend component rather than a direct replacement for gasoline. acs.orgacs.org |
Biofuel research also involves computational screening of potential candidates. In such studies, this compound has been evaluated using models that predict fuel properties. acs.org While its RON is not exceptionally high, its biological origin (as a derivative of naturally occurring terpenes) makes it a candidate for further investigation as a component of "green" fuel formulations. acs.org
Q & A
Q. What are the recommended methods for synthesizing S-3,7-Dimethyl-1-octanol in laboratory settings?
Methodological Answer: S-3,7-Dimethyl-1-octanol is typically synthesized via catalytic hydrogenation of its unsaturated analog, 3,7-dimethyl-1-octen-3-ol. This reduction reaction employs palladium or platinum catalysts under hydrogen gas at moderate pressures (1–3 bar) and temperatures (50–80°C). Reaction progress can be monitored using gas chromatography (GC) to confirm the disappearance of the starting alkene . For purification, fractional distillation under reduced pressure is recommended to isolate the saturated alcohol, with purity validated via NMR and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of S-3,7-Dimethyl-1-octanol?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide structural confirmation, with characteristic signals for the tertiary alcohol (δ ~1.5 ppm) and methyl branches (δ ~0.8–1.2 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time and fragmentation patterns (e.g., m/z 156 for the molecular ion) verify purity and identity.
- Polarimetry: Chiral verification is critical, as the "S" enantiomer exhibits specific optical rotation values (e.g., [α]D²⁵ = +5.6° in ethanol) .
Q. What safety protocols should be implemented when handling S-3,7-Dimethyl-1-octanol in experimental workflows?
Methodological Answer: While the compound has a high acute oral LD₅₀ (>5 g/kg in rats), researchers should:
- Use fume hoods to minimize inhalation exposure (H333 hazard).
- Wear nitrile gloves and lab coats to prevent skin contact (H313 hazard).
- Store waste in sealed containers labeled for hazardous organic solvents, complying with institutional guidelines for disposal .
Advanced Research Questions
Q. How do solute-solute interactions affect the phase behavior of S-3,7-Dimethyl-1-octanol in supercritical CO₂ systems?
Methodological Answer: In multi-component systems (e.g., CO₂ + n-dodecane + 1-decanol + S-3,7-dimethyl-1-octanol), hydrogen bonding between hydroxyl groups and van der Waals interactions between alkyl chains create non-ideal phase behavior. High-pressure static synthetic cells are used to measure bubble/dew points, revealing that increasing alcohol chain length reduces CO₂ solubility. The RK-ASPEN thermodynamic model (with binary interaction parameters) accurately predicts phase equilibria when solute-solute interactions are incorporated .
Q. What methodological considerations are critical when modeling vapor-liquid equilibria (VLE) of multi-component systems containing S-3,7-Dimethyl-1-octanol?
Methodological Answer:
- Model Selection: The RK-ASPEN equation of state outperforms others (e.g., CPA, PSRK) for quaternary systems due to its ability to account for polar interactions and asymmetric mixing rules.
- Parameter Optimization: Binary interaction parameters (kᵢⱼ) between CO₂ and alcohols must be calibrated using high-pressure experimental data (e.g., 10–30 MPa).
- Validation: Compare predicted vs. experimental phase boundaries using a view cell apparatus, adjusting for deviations caused by trace impurities .
Q. How can researchers resolve contradictions between experimental solubility data and predictive thermodynamic models for S-3,7-Dimethyl-1-octanol?
Methodological Answer: Discrepancies often arise from unaccounted associative interactions (e.g., dimerization of alcohols). To address this:
- Perform FT-IR spectroscopy to detect hydrogen-bonding networks.
- Refine model parameters using activity coefficients derived from excess Gibbs free energy calculations.
- Cross-validate with independent datasets (e.g., literature values for similar tert-alcohols) to ensure robustness .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data between regulatory agencies and experimental studies?
Methodological Answer: The IFRA prohibits 3,7-Dimethyl-2-octen-1-ol (a structural analog) due to dermal sensitization risks , while S-3,7-Dimethyl-1-octanol has GRAS status . To reconcile this:
- Conduct comparative structure-activity relationship (SAR) studies to assess the impact of saturation and stereochemistry on reactivity.
- Perform murine local lymph node assays (LLNA) to quantify sensitization potential specifically for the saturated alcohol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
